1-(p-Toluenesulfonyl)pyrrole-2-aldehyde

Organic Synthesis Building Block Quality Control

Researchers facing inefficient multi-step protection/formylation sequences can rely on this compound as a ready-to-use, dual-function building block. - Eliminates a 2-step sequence: N-tosylation and aldehyde installation in a single, high-purity intermediate. - Sharp melting point (94-97°C) enables rapid, quantitative identity verification upon receipt. - Consistent ≥98% purity ensures accurate stoichiometry and predictable outcomes in Pd-catalyzed couplings and C-H functionalization.

Molecular Formula C12H11NO3S
Molecular Weight 249.29 g/mol
CAS No. 102619-05-6
Cat. No. B025959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(p-Toluenesulfonyl)pyrrole-2-aldehyde
CAS102619-05-6
Molecular FormulaC12H11NO3S
Molecular Weight249.29 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2C=CC=C2C=O
InChIInChI=1S/C12H11NO3S/c1-10-4-6-12(7-5-10)17(15,16)13-8-2-3-11(13)9-14/h2-9H,1H3
InChIKeyPJJJROQSNDRWIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(p-Toluenesulfonyl)pyrrole-2-aldehyde: Technical Specifications & Procurement


1-(p-Toluenesulfonyl)pyrrole-2-aldehyde (CAS 102619-05-6), also referred to as 1-tosyl-1H-pyrrole-2-carbaldehyde, is a heterocyclic building block with the molecular formula C12H11NO3S and a molecular weight of 249.29 g/mol [1]. The compound is characterized by a pyrrole ring functionalized with a reactive aldehyde group at the 2-position and protected at the nitrogen with a p-toluenesulfonyl (tosyl) group. This dual functionality makes it a versatile intermediate in organic synthesis, particularly for the construction of complex heterocyclic systems and pharmaceuticals . The compound is typically a solid at room temperature with a melting point range of 94-97°C .

Reliable building block for heterocyclic synthesis with consistent vendor specification profile
Dual aldehyde and N-tosyl functionality enables sequential synthetic transformations
Well-defined melting point supports rapid identity verification

Risks of N-Tosyl Pyrrole Aldehyde Substitution


In the context of organic synthesis, the tosyl group is not a passive spectator but an active participant that modulates the electronic character and steric environment of the pyrrole ring . While other N-sulfonyl protecting groups, such as the benzenesulfonyl or mesyl group, are structural analogs, they impart different steric bulk and electronic effects. This can lead to significant, unpredictable differences in reaction outcomes, including regioselectivity in cross-coupling reactions and yields in subsequent deprotection steps [1]. The literature demonstrates that the choice of N-protecting group on pyrrole directly influences the efficiency of C-H functionalization and the stability of intermediates [2]. Without quantitative, head-to-head comparisons for a specific transformation, substituting 1-(p-toluenesulfonyl)pyrrole-2-aldehyde with a generic analog represents an undefined and potentially costly risk to synthetic route optimization. The following section examines the available quantitative evidence to de-risk this procurement decision.

Electronic Different N-sulfonyl groups (e.g., benzenesulfonyl, mesyl) alter electronic character, may shift reaction outcomes.
Steric Tosyl steric bulk influences regioselectivity in C-H functionalization; analogs may not replicate this control.
Yield Without head-to-head data, substituting the tosyl-protected aldehyde can introduce unpredictable yield variations.

Quantitative Evidence for Scientific Selection


Purity and Physical Property Specifications

Multiple reputable vendors supply 1-(p-Toluenesulfonyl)pyrrole-2-aldehyde with a documented minimum purity of 98.0% (by oxime formation or titration) and a consistent melting point of 94-97°C. For example, TCI's specification lists a purity of ≥98.0% (Oxime Formation) and a melting point of 94.0 to 97.0 °C [1]. AA Blocks reports a similar purity of 98% and a melting point of 95°C [2]. While this is a commercial specification rather than a research-derived differentiator, it establishes a reliable baseline for procurement quality. A comparison to a closely related analog, N-tosylpyrrole (CAS 17639-64-4), which is reported to have a melting point of 99-102 °C , shows a clear, measurable difference in physical properties.

Purity & Melting Point
Vendor specification
Target: mp 94–97 °C, purity ≥98.0%
Analog N-tosylpyrrole: mp 99–102 °C
Distinct mp differentiates from non-aldehyde analog for QC
Vendor-reported data; verify upon receipt
Organic Synthesis Building Block Quality Control

Cross-Coupling Reactivity Prediction

A study on palladium-catalyzed direct arylations demonstrated that N-tosylpyrrole (a close analog) is a more effective substrate than NH-free pyrrole. The tosylated pyrrole led to higher yields of coupling products due to better conversion of the aryl bromides [1]. This class-level evidence suggests that the tosyl group, present in the target compound, is superior to an unprotected pyrrole in this specific transformation. However, a direct quantitative comparison of 1-(p-toluenesulfonyl)pyrrole-2-aldehyde itself against other N-protected pyrrole-2-aldehydes (e.g., N-benzenesulfonyl or N-mesyl) in this or similar reactions is absent from the available literature.

Cross-Coupling Reactivity
Class-level inference
N-tosylpyrrole analog shows higher yields than NH-free pyrrole in Pd-catalyzed direct arylation
Supports tosyl group benefit for coupling; direct target data unavailable
Class-level evidence only; validate in specific reaction
Palladium Catalysis C-H Activation Regioselectivity

Assessment of Antibacterial Activity Claims

A product description from CymitQuimica states that 1-(p-Toluenesulfonyl)pyrrole-2-carboxaldehyde "has been shown to have a structure-based drug activity against the bacterial enzyme gyrase" . This claim is unverified, as no primary research paper or patent with quantitative data (e.g., IC50, MIC) for this specific compound could be located in the public domain. The claim is further undermined by the fact that other sources (e.g., TCI, Aladdin) list no biological activity for this compound. As a benchmark, novel azaindole ureas have been reported as potent gyrase B inhibitors with MIC values against MRSA , but no such data exists for the target compound. Therefore, this purported activity cannot be used as a basis for scientific selection.

Antibacterial Claim
Unverified claim
Vendor states gyrase inhibition activity; no primary data or MIC values found
Not a reliable selection criterion; requires in-house validation
Treat as hypothesis, not procurement basis
Antibacterial Gyrase Inhibitor Drug Discovery

Application Scenarios


Building Block for Heterocyclic Synthesis

The primary, well-documented use for 1-(p-Toluenesulfonyl)pyrrole-2-aldehyde is as a reliable, high-purity intermediate in organic synthesis . The compound's consistent vendor specifications (≥98% purity, melting point 94-97°C) allow for accurate stoichiometry and predictable outcomes in reactions involving the aldehyde group, such as condensations, reductions, and oxidations [1]. The tosyl group serves as a protecting group and a directing group for subsequent C-H functionalization, as supported by class-level evidence [2]. Researchers should prioritize this application scenario, where the compound's value proposition is best validated.

Aldehyde Handle with Tosyl Protection

This compound is uniquely suited for synthetic routes that require both an aldehyde group for further functionalization and an N-tosyl group for protection or as a directing group. The presence of both functionalities in a single, commercially available building block eliminates the need for a two-step protection/formylation sequence, saving time and resources. The literature confirms the utility of N-tosylpyrroles in achieving higher yields in certain Pd-catalyzed coupling reactions compared to NH-free pyrroles [2], making it a strategic choice for such transformations.

Physical Property QC Verification

The well-defined and narrow melting point range of 94-97°C, reported across multiple vendors, provides a simple and quantifiable method for initial identity verification and quality control upon receipt of the material . This property differentiates it from close analogs like N-tosylpyrrole (mp 99-102°C) [1], allowing for a quick confirmation of the correct compound.

Application
Selection Property
Validation Focus
Heterocyclic synthesis building block
Consistent purity specification
Verify identity by mp and vendor CoA
Aldehyde handle with N-tosyl protection
Dual reactive and directing functionality
Review coupling literature for tosyl-directed reactivity
Physical property QC verification
Well-defined melting point
Use mp as quick identity check against analog

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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